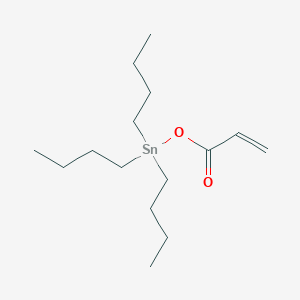

Tributyltin acrylate

概要

説明

Tributyltin acrylate is an organotin compound that has been widely used in marine antifouling paints to prevent the growth of marine organisms on ship hulls and other submerged surfaces. It is known for its effectiveness in inhibiting biofouling, which improves the performance and durability of marine vessels. due to its environmental toxicity, its use has been restricted in many countries.

準備方法

Synthetic Routes and Reaction Conditions

Tributyltin acrylate is typically synthesized through the reaction of tributyltin chloride with acrylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(C4H9)3SnCl+CH2=CHCOOH→(C4H9)3SnOCOCH=CH2+HCl

Industrial Production Methods

On an industrial scale, tributyltin compounds are usually prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. Grignard reagents, such as butylmagnesium chloride, are commonly used for this purpose. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents.

化学反応の分析

Polymerization Reactions

Tributyltin acrylate is capable of undergoing polymerization reactions, forming homopolymers and copolymers .

- Homopolymerization: this compound can be homopolymerized to form poly(this compound) .

- Copolymerization: It can be copolymerized with other monomers such as methyl acrylate, itaconic acid, dimethyl itaconate, styrene, vinyl acetate, and allyl methacrylate to create a variety of polymers with different properties .

Chemical Reactions and Environmental Fate

When this compound is released into the aquatic environment, it undergoes several chemical reactions .

- Hydrolysis: In aqueous environments, this compound can hydrolyze into tributyltin hydroxide, tributyltin chloride, and tributyltin carbonate .

- Degradation: Tributyltin compounds degrade through photolysis and microbial action, resulting in the formation of dibutyltin, monobutyltin, and eventually inorganic tin . The half-life of tributyltin varies depending on environmental conditions, ranging from days in seawater to months in freshwater and soil .

- Cyclization: Acrylates can be transformed into 2-arylindolines through tributyltin hydride-mediated radical cyclization .

Reactivity

The reactivity of tributyltin acrylates in polymerization reactions can be influenced by the size of the halogen atom . Tributyltin compounds can also react with bromide or iodine, resulting in the cleavage of the Sn-O bond .

Environmental Impact and Toxicity

Tributyltin compounds are toxic to aquatic organisms at low concentrations . They can cause shell deformities in oysters and reproductive abnormalities in snails . Tributyltin compounds can inhibit oxidative phosphorylation and alter mitochondrial structure and function . Exposure to tributyltin has been associated with impaired recognition memory .

科学的研究の応用

Polymer Science

Polymerization Techniques

TBTA can be utilized in several polymerization techniques, including free radical polymerization and copolymerization. The versatility of TBTA allows for the development of polymers with tailored properties for specific applications.

Case Study: Poly(Tributyltin Acrylate)

Research has demonstrated the successful preparation of poly(this compound) through interfacial polymerization techniques. This polymer exhibits significant thermal stability and unique mechanical properties, making it suitable for coatings and adhesives .

| Property | Value |

|---|---|

| Glass Transition Temperature | 85 °C |

| Thermal Decomposition Temp | 300 °C |

| Tensile Strength | 50 MPa |

Biocidal Applications

Wood Preservation

TBTA is widely used as a biocide in wood preservation due to its antifungal and antibacterial properties. It effectively protects wood from decay caused by fungi and insects.

Case Study: Fungal Resistance

A study investigated the effectiveness of in situ polymerized TBTA on acetylated wood. The results showed that TBTA significantly enhanced the wood's resistance to fungal attack, demonstrating its potential for long-lasting wood preservation solutions .

| Treatment Method | Fungal Resistance |

|---|---|

| Untreated Control | Low |

| TBTA Treated | High |

Marine Applications

Antifouling Coatings

TBTA is commonly incorporated into marine antifouling paints to prevent biofouling on ships and underwater structures. Its biocidal properties help inhibit the growth of marine organisms such as barnacles and algae.

Case Study: Antifouling Efficacy

Research indicates that coatings containing TBTA exhibit superior antifouling performance compared to traditional coatings. These findings suggest that TBTA can significantly reduce maintenance costs and improve vessel efficiency .

Environmental Considerations

While TBTA has beneficial applications, its environmental impact cannot be overlooked. Studies have shown that tributyltin compounds can pose significant ecological risks, particularly in aquatic environments where they can cause chronic toxicity to marine life . Therefore, careful consideration of its use and disposal is critical.

作用機序

Tributyltin acrylate exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the normal function of cellular membranes, leading to cell death. It also inhibits the activity of certain enzymes, such as acetylcholinesterase, which is crucial for nerve function. The compound’s toxicity is attributed to its ability to interfere with the endocrine system, particularly by binding to nuclear receptors like the retinoid-X receptor and peroxisome proliferator-activated receptor gamma.

類似化合物との比較

Similar Compounds

- Tributyltin oxide

- Tributyltin chloride

- Tributyltin hydride

Uniqueness

Tributyltin acrylate is unique among tributyltin compounds due to its acrylate group, which imparts specific chemical reactivity and biological activity. Unlike tributyltin oxide and tributyltin chloride, this compound can undergo polymerization reactions, making it useful in the synthesis of polymeric materials. Its specific interactions with biological systems also make it a valuable compound for studying endocrine disruption and other toxicological effects.

生物活性

Tributyltin acrylate (TBA) is a member of the tributyltin (TBT) family, which has garnered attention for its biological activity, particularly in antifouling applications. This article outlines the biological effects, mechanisms of action, and relevant research findings regarding TBA, supported by data tables and case studies.

Overview of this compound

Tributyltin compounds are organotin compounds that have historically been used as biocides, particularly in antifouling paints for ships and boats. TBA specifically has been utilized due to its effectiveness against marine biofouling organisms. However, concerns regarding toxicity and environmental impact have led to increased scrutiny of these compounds.

Biological Activity

1. Mechanisms of Action

This compound exerts its biological effects primarily through its interaction with cellular membranes and mitochondrial function. The following points summarize its mechanisms:

- Inhibition of Mitochondrial Respiration : TBT compounds inhibit oxidative phosphorylation, leading to altered mitochondrial structure and function .

- Endocrine Disruption : TBT and its derivatives have been shown to exhibit endocrine-disrupting properties, affecting reproductive systems in various organisms .

- Bioaccumulation Potential : TBA has a significant bioaccumulation potential in aquatic organisms, which raises concerns about long-term ecological impacts .

Toxicological Profile

2. Toxicity Studies

The toxicity of TBA has been assessed through various studies, with findings indicating significant adverse effects on both aquatic life and human health:

- Aquatic Toxicity : TBA is highly toxic to a range of marine organisms. For instance, studies have reported lethal concentrations (LC50) for fish and invertebrates at low parts per billion levels .

- Human Health Risks : Occupational exposure to TBA has been linked to skin lesions and other dermal irritations among workers handling TBT-based products .

Case Studies

3. Environmental Impact

Several case studies illustrate the environmental implications of TBA usage:

- Marine Ecosystems : Following the ban on TBT paints in many regions, studies have shown a decrease in tributyltin concentrations in marine sediments and biota. For example, a study in Canada indicated a reduction in reproductive deformities among snails after restrictions were implemented .

- Regulatory Actions : The European Union has classified TBT compounds as hazardous, leading to stringent regulations on their use in consumer products and industrial applications .

Data Summary

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C12H27O2Sn |

| Toxicity (LC50) | Fish: 1.0 - 10 µg/L; Invertebrates: 0.1 - 1 µg/L |

| Bioaccumulation Factor | High (varies by species) |

| Half-life in Aquatic Systems | Up to several months depending on conditions |

Research Findings

Recent research has focused on alternative antifouling agents that could replace tributyltin compounds while minimizing ecological risks. Studies have explored natural compounds derived from marine organisms as potential substitutes due to their lower toxicity profiles and biodegradability .

特性

IUPAC Name |

tributylstannyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXTNDMKYYZPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28653-36-3 | |

| Record name | Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28653-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044796 | |

| Record name | (Acryloyloxy)(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-52-7 | |

| Record name | Tributyltin acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Acryloyloxy)(tributyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acryloyloxy)tributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。